Tetrahydrohomofolic acid

Descripción

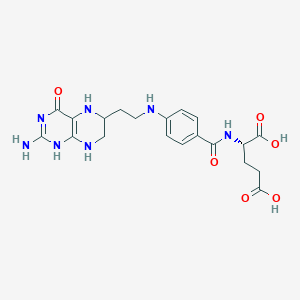

Structure

3D Structure

Propiedades

Número CAS |

5786-82-3 |

|---|---|

Fórmula molecular |

C20H25N7O6 |

Peso molecular |

459.5 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H25N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,12-13,22,24H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t12?,13-/m0/s1 |

Clave InChI |

SVEJTXIHPDUQLZ-ABLWVSNPSA-N |

SMILES isomérico |

C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Tetrahydrohomofolic acid; Homofolic acid, tetrahydro-; H4HF; THHF; Tetrahydrohomofolate; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Tetrahydrohomofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrohomofolic acid (THHFA) is a synthetic analog of the vital biological cofactor, tetrahydrofolic acid. Characterized by an additional methylene (B1212753) group in its glutamate (B1630785) side chain, THHFA has been a subject of interest in the field of pharmacology, particularly for its role as a folate antagonist. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the experimental protocols for its synthesis from homofolic acid, presents quantitative data on its biological activity, and illustrates its mechanism of action through its interaction with the one-carbon metabolism pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Background

This compound emerged from the broader investigation into folate antagonists as potential therapeutic agents. The seminal work on its parent compound, homofolic acid, was reported in 1965 by Joseph I. DeGraw and his colleagues. Their research laid the groundwork for the subsequent exploration of its reduced, and more biologically active, form. Structurally, this compound is distinct from tetrahydrofolic acid due to an extra methylene bridge between the p-aminobenzoyl and glutamate moieties. This seemingly minor modification significantly alters its biological properties, leading to its classification as a folic acid antagonist. Early studies demonstrated its ability to inhibit the growth of Streptococcus faecalis and to extend the survival of mice with amethopterin-resistant L1210 leukemia, highlighting its potential as an antimetabolite.

Synthesis of this compound

The synthesis of this compound is achieved through the chemical reduction of its precursor, homofolic acid. The following sections detail the necessary steps, from the synthesis of homofolic acid to its final reduction to the tetrahydro- form.

Experimental Protocol: Synthesis of Homofolic Acid

The synthesis of homofolic acid is a multi-step process that begins with the condensation of 6-hydroxymethylpterin (B1496140) with p-aminobenzoyl-L-glutamic acid. The following is a representative protocol based on established chemical principles, with the understanding that specific reaction conditions may be further optimized.

Materials:

-

6-Hydroxymethylpterin

-

N-(p-Aminobenzoyl)-L-glutamic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

-

Activation of p-Aminobenzoyl-L-glutamic Acid: In a round-bottom flask, dissolve N-(p-aminobenzoyl)-L-glutamic acid in anhydrous DMSO. Add 1.1 equivalents of DCC and 1.1 equivalents of HOBt. Stir the mixture at room temperature for 1 hour to form the active ester.

-

Coupling Reaction: To the activated ester solution, add 1.0 equivalent of 6-hydroxymethylpterin and 2.0 equivalents of triethylamine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then purified by column chromatography on silica (B1680970) gel to yield homofolic acid.

Experimental Protocol: Reduction of Homofolic Acid to this compound

The reduction of the pteridine (B1203161) ring system of homofolic acid to its tetrahydro- form can be accomplished using a strong reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation.

Materials:

-

Homofolic acid

-

Sodium Dithionite

-

Sodium Hydroxide (B78521) solution (1 M)

-

Nitrogen gas

-

Degassed buffers and solvents

Procedure:

-

Dissolution: Dissolve homofolic acid in a minimal amount of 1 M sodium hydroxide solution under a nitrogen atmosphere to prevent oxidation.

-

Reduction: Cool the solution in an ice bath and add a freshly prepared, degassed solution of sodium dithionite (4-5 equivalents) in water.

-

Reaction Conditions: Stir the reaction mixture under a continuous, slow stream of nitrogen at room temperature for 1-2 hours. The progress of the reduction can be monitored by UV-spectroscopy, observing the disappearance of the absorbance maximum of homofolic acid.

-

Purification: The resulting sodium tetrahydrohomofolate solution can be purified by gradient elution from a diethylaminoethyl (DEAE) cellulose (B213188) column to remove any UV-absorbing impurities.

Experimental Workflow: Synthesis of this compound

Caption: A flowchart illustrating the two main stages of this compound synthesis.

Biological Activity and Mechanism of Action

This compound functions as an antimetabolite by interfering with the one-carbon metabolism pathway, which is crucial for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. Its primary mode of action is the inhibition of key enzymes within this pathway.

Enzyme Inhibition

Research has shown that poly-γ-glutamyl derivatives of this compound are potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme involved in the purine (B94841) biosynthesis pathway.[1] The inhibitory activity of this compound and its derivatives against other key enzymes in the one-carbon metabolism pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), has also been investigated.

Table 1: Quantitative Data on the Biological Activity of this compound Derivatives

| Compound | Target Enzyme | Cell Line/System | IC50 / Ki | Citation |

| (6R,S)-H4HPteGlu4-6 | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Manca human lymphoma and L1210 murine leukemia cell extracts | 0.3 - 1.3 µM | [1] |

| Tetrahydrohomofolate | Thymidylate Synthetase | Lactobacillus casei | Specific Inhibitor (Ki not specified) | |

| This compound | Dihydrofolate Reductase (DHFR) | Not specified | Data not available |

Note: H4HPteGlu4-6 refers to tetra- to hexa-glutamated forms of this compound.

Signaling Pathway Interference

By inhibiting key enzymes in the one-carbon metabolism pathway, this compound disrupts the supply of essential building blocks for DNA synthesis and repair. This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells. The diagram below illustrates the central role of this pathway and the points of inhibition by folate antagonists.

Signaling Pathway: One-Carbon Metabolism and Points of Inhibition

Caption: The central role of the one-carbon metabolism pathway and the inhibitory effects of THHFA.

Conclusion

This compound remains a compound of significant interest in the development of novel antifolate therapies. Its unique structure and mechanism of action provide a basis for the design of more selective and potent inhibitors of one-carbon metabolism. This guide has provided a detailed overview of its discovery, a plausible and detailed synthetic protocol, and a summary of its known biological activities. Further research to fully elucidate its inhibitory profile against key metabolic enzymes will be crucial for realizing its full therapeutic potential.

References

Early Research on Tetrahydrohomofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrohomofolic acid (THHFA), a structural analog of the vital cofactor tetrahydrofolic acid (THFA), was the subject of significant interest in early cancer and antimicrobial research. Its structural modification—an additional methylene (B1212753) group in the p-aminobenzoyl glutamate (B1630785) side chain—confers unique biochemical properties, positioning it as a potent inhibitor of key enzymes in one-carbon metabolism. This technical guide provides an in-depth review of the foundational research on THHFA, focusing on its synthesis, biochemical activity, and early therapeutic evaluation. All data and methodologies are derived from seminal publications in the field.

Biochemical Activity and Quantitative Data

Early research on this compound primarily focused on its interaction with thymidylate synthetase (TS) and, to a lesser extent, dihydrofolate reductase (DHFR), crucial enzymes in the biosynthesis of nucleotides and amino acids. The primary model organism for these early enzymatic studies was the bacterium Lactobacillus casei, particularly methotrexate-resistant strains that overproduced these enzymes.

Inhibition of Thymidylate Synthetase

Seminal work by Lomax and Greenberg in 1967 provided a quantitative analysis of the interaction between tetrahydrohomofolate and thymidylate synthetase isolated from dichloromethotrexate-resistant Lactobacillus casei. Their findings demonstrated that while THHFA could act as a cofactor, it did so with significantly reduced efficiency compared to the natural substrate, tetrahydrofolate. Furthermore, it acted as a potent inhibitor of the enzyme.[1]

| Compound | Enzyme Source | Parameter | Value | Reference |

| Tetrahydrohomofolate | Lactobacillus casei (DCM-resistant) | K_m | 7.2 x 10⁻⁶ M | [1] |

| Tetrahydrohomofolate | Lactobacillus casei (DCM-resistant) | K_i | 4.6 x 10⁻⁶ M | [1] |

| Tetrahydrofolate | Lactobacillus casei (DCM-resistant) | K_m | 4.5 x 10⁻⁵ M | [1] |

| 11-Methyltetrahydrohomofolate | Lactobacillus casei (DCM-resistant) | IC₅₀ | 3 x 10⁻⁵ M | [1] |

| Tetrahydrohomopteroate | Lactobacillus casei (DCM-resistant) | Activity | No inhibition at 3 x 10⁻⁴ M | [1] |

Note: The Vmax for tetrahydrohomofolate was found to be only 6% of that observed with tetrahydrofolate, highlighting its poor efficacy as a cofactor.[1]

Inhibition of Dihydrofolate Reductase

While many folate analogs are potent inhibitors of dihydrofolate reductase, early research on this compound primarily focused on its effects on thymidylate synthetase.[2] Folate analogues, in general, are known to be competitive inhibitors of DHFR, leading to a depletion of tetrahydrofolate and subsequent disruption of DNA synthesis.[2]

Experimental Protocols

The following protocols are based on methodologies described in the early literature and are foundational to the quantitative data presented.

Synthesis and Assay of this compound (Kisliuk, 1971)

This method describes the preparation and purification of this compound from its precursor, homofolic acid.

Materials:

-

Homofolic acid

-

Sodium dithionite

-

Diethylaminoethyl (DEAE) cellulose (B213188)

-

Phosphate buffer

Procedure:

-

Reduction of Homofolic Acid: Homofolic acid is reduced to this compound using sodium dithionite.

-

Purification: The resulting tetrahydrohomofolate is purified by gradient elution from a DEAE cellulose column. This separates the active compound from UV-absorbing impurities.

-

Assay: The activity of the purified this compound is determined by its ability to inhibit the growth of Streptococcus faecalis.

Thymidylate Synthetase Activity Assay (Lomax and Greenberg, 1967)

This assay measures the activity of thymidylate synthetase by quantifying the release of tritium (B154650) from a radiolabeled substrate.[1]

Enzyme Source:

-

Dichloromethotrexate-resistant Lactobacillus casei[1]

Materials:

-

Deoxyuridylate-5-³H (³H-dUMP)

-

Tetrahydrofolate or Tetrahydrohomofolate

-

Phosphate buffer

-

Purified thymidylate synthetase

Procedure:

-

A reaction mixture is prepared containing the enzyme, ³H-dUMP, the cofactor (tetrahydrofolate or tetrahydrohomofolate), and 2-mercaptoethanol in a suitable buffer.

-

The reaction is initiated and incubated at a controlled temperature.

-

The tritium released from the 5-position of dUMP as the reaction proceeds is measured using a liquid scintillation counter.

-

The rate of tritium release is proportional to the enzyme activity.

-

For inhibition studies, varying concentrations of the inhibitor (e.g., tetrahydrohomofolate) are included in the reaction mixture.

Microbiological Assay for Antifolate Activity

The growth inhibitory properties of this compound were often assessed using microbiological assays with folate-requiring bacteria.

Organism:

-

Lactobacillus casei or Streptococcus faecalis

General Procedure:

-

A defined growth medium lacking folic acid is prepared.

-

The medium is supplemented with known, limiting concentrations of folic acid to generate a standard growth curve.

-

Test wells are prepared with the same medium and a concentration of folic acid that supports growth, along with varying concentrations of the test compound (this compound).

-

The wells are inoculated with a standardized suspension of the test organism.

-

After incubation, bacterial growth is measured, typically by turbidity.

-

The concentration of the test compound required to inhibit growth by 50% (IC₅₀) is determined by comparison to the control wells.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the disruption of folate metabolism, which is central to DNA synthesis and repair.

Folate Metabolism and DNA Synthesis

The following diagram illustrates the key steps in folate metabolism and the points of inhibition by folate analogs.

Caption: Folate metabolism and points of inhibition.

Experimental Workflow for Enzyme Inhibition Studies

The general workflow for determining the inhibitory properties of a compound like this compound is depicted below.

Caption: Workflow for enzyme inhibition analysis.

Early Therapeutic Evaluation

Antileukemic Activity

Early studies demonstrated that this compound possessed antileukemic properties. It was shown to prolong the survival of mice inoculated with an amethopterin-resistant strain of L1210 leukemic cells.[3] This finding was significant as it suggested a potential therapeutic avenue for cancers that had developed resistance to conventional antifolates like methotrexate.

Antimalarial Activity

Research by Kisliuk and colleagues in 1967 revealed that tetrahydrohomopteroic acid, a related compound, exhibited antimalarial activity against a pyrimethamine-resistant strain of Plasmodium cynomolgi. This highlighted the potential of this class of compounds in treating drug-resistant parasitic infections.

Conclusion

The early research on this compound laid a critical foundation for understanding its mechanism of action as a potent inhibitor of thymidylate synthetase. The quantitative data from enzymatic assays and the observed antileukemic and antimalarial activities underscored the therapeutic potential of this folate analog. The detailed experimental protocols developed during this period, particularly those involving microbiological and radioisotope-based enzyme assays, were instrumental in advancing the field of antifolate drug discovery. This technical guide serves as a comprehensive resource for researchers seeking to understand the seminal work on this important compound.

References

Tetrahydrohomofolic Acid: A Technical Overview of its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrohomofolic acid (THHFA) is a synthetic analog of tetrahydrofolic acid, a crucial coenzyme in one-carbon metabolism. As a member of the antifolate class of compounds, THHFA has been investigated for its potential as an inhibitor of key enzymes in nucleotide biosynthesis, making it a subject of interest in the development of therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, structural features, and biological activity of this compound, with a focus on its mechanism of action as a folate antagonist. While specific experimental physicochemical data is not broadly available in public literature, this document consolidates the existing knowledge to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is structurally characterized by a pteridine (B1203161) ring system linked to a p-aminobenzoyl group, which is in turn connected to a glutamic acid residue. The "homo" designation indicates the presence of an additional methylene (B1212753) group in the linker between the pteridine and the p-aminobenzoyl moieties compared to its parent compound, tetrahydrofolic acid.

Table 1: Structural and Identification Data for this compound

| Parameter | Value |

| IUPAC Name | (2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid[1] |

| Molecular Formula | C20H25N7O6[1] |

| SMILES String | C1C(NC2=C(N1)N=C(NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N--INVALID-LINK--C(=O)O[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not extensively reported in publicly accessible literature. However, some properties can be predicted through computational models.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 459.46 g/mol | Calculated |

| Monoisotopic Mass | 459.18665 Da | PubChem[1] |

| Predicted XlogP | -0.3 | PubChem[1] |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| pKa | Not Reported | - |

| Solubility | Not Reported | - |

Biological Activity and Mechanism of Action

This compound functions as a folic acid antagonist.[2] Its mechanism of action is rooted in the inhibition of key enzymes within the folate-mediated one-carbon metabolism pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA. By interfering with this pathway, antifolates like THHFA can disrupt cellular proliferation, a characteristic that is particularly effective against rapidly dividing cells, such as cancer cells.

The primary targets for many antifolates are dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[3][4] DHFR is responsible for regenerating tetrahydrofolate from dihydrofolate, a byproduct of the thymidylate synthesis cycle.[3] Inhibition of DHFR leads to a depletion of the cellular pool of tetrahydrofolate cofactors.[3] Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor to a DNA building block.[3] this compound has been identified as a specific inhibitor of thymidylate synthetase.[5]

The inhibitory action of THHFA on these enzymes disrupts the synthesis of nucleic acids, leading to "thymineless death" in susceptible cells.[3] This makes it a compound of interest in the study of anticancer agents.

Signaling and Metabolic Pathway

The following diagram illustrates the central role of the folate cycle in one-carbon metabolism and highlights the points of inhibition by antifolates.

Caption: Inhibition points of antifolates in the folate metabolic pathway.

Experimental Protocols

Synthesis

The synthesis of this compound is mentioned in the literature, often starting from homofolic acid.[2] The reduction of the pteridine ring system is a key step. Methods described for the preparation of related dihydro- and tetrahydro- derivatives include dithionite (B78146) reduction, catalytic reduction in alkali, and oxidation of the corresponding tetrahydrofolate.[2] Purification is often achieved using techniques like gradient elution from diethylaminoethyl cellulose (B213188) columns.[2]

Analytical Methods

The analysis of folate analogs like this compound typically involves a combination of chromatographic and spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the separation and quantification of folate derivatives.[6][7][8][9] The selection of the column (e.g., C18), mobile phase composition, and detector wavelength are critical for achieving good resolution and sensitivity.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of newly synthesized compounds.[10][11] These techniques provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming its identity and purity.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[1] Techniques like LC-MS/MS can be employed for sensitive quantification in biological matrices.[12]

The following diagram outlines a general workflow for the synthesis and characterization of a target compound like this compound.

Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

Conclusion

This compound is a noteworthy antifolate compound with a clear mechanism of action involving the inhibition of key enzymes in one-carbon metabolism. Its structural and biological properties make it a valuable tool for research in cancer biology and medicinal chemistry. While a comprehensive public database of its experimental physicochemical properties and detailed procedural protocols is lacking, the foundational knowledge of its structure, biological targets, and the general methodologies for its synthesis and analysis provide a strong basis for further investigation and development. This guide serves to consolidate the available information and to highlight areas where further public research would be beneficial to the scientific community.

References

- 1. PubChemLite - this compound (C20H25N7O6) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifolate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a simple and sensitive HPLC-UV method for the simultaneous determination of cannabidiol and Δ(9)-tetrahydrocannabinol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. um.edu.mt [um.edu.mt]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. rsc.org [rsc.org]

- 12. LC-MS/MS analysis of Δ9-tetrahydrocannabinolic acid A in serum after protein precipitation using an in-house synthesized deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Tetrahydrohomofolic Acid: A Technical Guide for Researchers

An In-depth Examination of a Potent Antifolate Agent for Scientific and Drug Development Professionals

Abstract

Tetrahydrohomofolic acid (THHFA), a structural analogue of the essential B-vitamin derivative tetrahydrofolic acid (THFA), has garnered significant interest within the scientific and drug development communities. Characterized by an additional methylene (B1212753) group in its glutamate (B1630785) side chain, THHFA functions as a potent antifolate, disrupting critical metabolic pathways essential for cell proliferation. This technical guide provides a comprehensive overview of the biological role of THHFA, with a particular focus on its mechanism of action as an inhibitor of key enzymes in de novo purine (B94841) and thymidylate synthesis. This document synthesizes available quantitative data on its inhibitory activity, details relevant experimental methodologies, and visually represents its impact on cellular metabolism, offering a valuable resource for researchers in oncology, infectious diseases, and drug discovery.

Introduction

Folate antagonists have long been a cornerstone of chemotherapy, exploiting the reliance of rapidly dividing cells on folate-mediated one-carbon metabolism for the synthesis of nucleotides and amino acids. This compound (THHFA) emerged as a subject of investigation due to its structural similarity to tetrahydrofolic acid, the active form of folic acid. This structural variance allows THHFA and its polyglutamated derivatives to act as competitive inhibitors of several key enzymes within the folate pathway, leading to the disruption of DNA and RNA synthesis and ultimately, cell death. This guide will delve into the specific molecular interactions and cellular consequences of THHFA administration.

Mechanism of Action: Inhibition of Nucleotide Synthesis

The primary mechanism of action of this compound lies in its ability to inhibit enzymes crucial for the de novo synthesis of purines and the sole pathway for thymidylate production. Upon entering the cell, THHFA is converted to its polyglutamated forms, which are more potent inhibitors and are retained more effectively within the cell.

Inhibition of Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that builds the purine rings of adenine (B156593) and guanine. Two key enzymes in this pathway, glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), utilize folate cofactors as one-carbon donors. Polyglutamated derivatives of THHFA have been shown to be potent inhibitors of these enzymes, effectively halting the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP.[1]

A derivative of THHFA, 5,11-methenyltetrahydrohomofolate, has been shown to competitively inhibit 5,10-methenyltetrahydrofolate cyclohydrolase, an enzyme involved in the production of the cofactor for GARFT, with a Ki value of 41 µM.[2] This inhibition further disrupts the purine synthesis pathway.[2]

The inhibition of purine synthesis by homofolate and tetrahydrohomofolate has been demonstrated in Sarcoma 180 cells.[3] Our findings support the view that homofolates become toxic after conversion to THHFA polyglutamates which block GARFT.[1]

Inhibition of Thymidylate Synthesis

Thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. This reaction is unique in that it requires 5,10-methylenetetrahydrofolate not only as a one-carbon donor but also as a reductant. Polyglutamates of THHFA are weak inhibitors of thymidylate synthase.[1]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound and its polyglutamated derivatives against key enzymes in the folate pathway has been quantified in various studies. The following tables summarize the available IC50 values.

Table 1: Inhibition of Folate-Dependent Enzymes by Tetrahydrohomofolate Polyglutamates in Manca Human Lymphoma Cell Extracts [1]

| Compound | GARFT IC50 (µM) | AICARFT IC50 (µM) | Thymidylate Synthase IC50 (µM) | SHMT IC50 (µM) |

| (6R,S)-H4HPteGlu4 | 1.3 | >20 | >20 | >20 |

| (6R,S)-H4HPteGlu5 | 0.5 | 10 | >20 | >20 |

| (6R,S)-H4HPteGlu6 | 0.3 | 6 | >20 | >20 |

Table 2: Inhibition of Folate-Dependent Enzymes by Tetrahydrohomofolate Polyglutamates in L1210 Murine Leukemia Cell Extracts [1]

| Compound | GARFT IC50 (µM) | AICARFT IC50 (µM) | Thymidylate Synthase IC50 (µM) | SHMT IC50 (µM) |

| (6R,S)-H4HPteGlu4 | 0.8 | 8 | >20 | >20 |

| (6R,S)-H4HPteGlu5 | 0.4 | 6 | >20 | >20 |

| (6R,S)-H4HPteGlu6 | 0.3 | 6 | >20 | >20 |

SHMT: Serine Hydroxymethyltransferase

Signaling Pathways and Metabolic Interruption

The inhibitory actions of this compound have profound effects on cellular signaling and metabolic networks. By blocking the production of purines and thymidylate, THHFA induces a state of nucleotide deprivation, which in turn triggers cell cycle arrest and apoptosis.

Caption: Metabolic pathways inhibited by this compound.

Experimental Protocols

Synthesis of 5,11-Methenyltetrahydrohomofolate

A detailed protocol for the synthesis of a key derivative of this compound is provided below.

Materials:

-

This compound (H4homofolate)

-

Triethyl orthoformate

-

Glacial acetic acid

Procedure: [2]

-

Dissolve this compound in glacial acetic acid.

-

Add triethyl orthoformate to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by UV-Vis spectroscopy.

-

Upon completion, the product can be precipitated and purified by chromatography.

In situ Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibition Assay

This protocol describes a method to assess the inhibition of GARFTase activity within intact cells.

Materials:

-

Cell line of interest (e.g., KB cells)

-

[¹⁴C]glycine

-

Azaserine (B1665924) (an inhibitor of a downstream enzyme to allow for product accumulation)

-

Test compound (e.g., THHFA derivatives)

-

AG1x8(Cl⁻) resin

-

Scintillation counter

Procedure: [4]

-

Culture cells to the desired density.

-

Pre-incubate the cells with the test compound for a specified period.

-

Add [¹⁴C]glycine and azaserine (e.g., 4 µM) to the culture medium.

-

Incubate for a defined time (e.g., 15 hours) to allow for the incorporation of the radiolabel.

-

Extract radioactive metabolites from the cells.

-

Fractionate the metabolites using an AG1x8(Cl⁻) column.

-

Collect the fractions and quantify the radioactivity using a scintillation counter.

-

Calculate the accumulation of [¹⁴C]formyl GAR (FGAR) and determine the IC50 of the test compound.

Caption: Workflow for the in situ GARFTase inhibition assay.

Role in Drug Development

This compound and its derivatives have been investigated for their potential as therapeutic agents, particularly in the context of cancer chemotherapy. The rationale for their development stems from their ability to overcome resistance to classical antifolates like methotrexate.

Activity in Amethopterin-Resistant Leukemia

Early studies explored the activity of tetrahydrohomofolate in amethopterin (B1665966) (methotrexate)-resistant mouse leukemia cells.[5] This line of research suggests that THHFA may have a different spectrum of activity or a mechanism of resistance evasion compared to traditional DHFR inhibitors. However, more extensive preclinical and clinical data are required to fully elucidate its therapeutic potential in this setting.

Conclusion

This compound is a potent inhibitor of de novo purine synthesis, primarily through the inhibition of glycinamide ribonucleotide formyltransferase by its polyglutamated metabolites. Its ability to disrupt this fundamental metabolic pathway underscores its potential as an anticancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the biological role and therapeutic applications of this intriguing antifolate. Future studies should focus on obtaining more detailed kinetic data, exploring its efficacy in a wider range of preclinical models, and elucidating the precise mechanisms of its activity in drug-resistant cancers.

References

- 1. Inhibition of glycinamide ribonucleotide formyltransferase and other folate enzymes by homofolate polyglutamates in human lymphoma and murine leukemia cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 5,11-methenyltetrahydrohomofolate and its antifolate activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homofolate and tetrahydrohomofolate, inhibitors of purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies with tetrahydrohomofolate and thymidylate synthetase from amethopterin-resistant mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydrohomofolic Acid: A Technical Guide to its Antifolate Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrohomofolic acid (THHFA), a structural analog of tetrahydrofolic acid (THFA), functions as an antifolate agent by primarily targeting the de novo purine (B94841) biosynthesis pathway. This mechanism contrasts with classical antifolates like methotrexate, which predominantly inhibit dihydrofolate reductase (DHFR). This technical guide provides an in-depth analysis of the mechanism of action of THHFA, focusing on its enzymatic inhibition, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activities are summarized, and key experimental protocols are detailed to facilitate further research and development in the field of antifolate-based therapeutics.

Introduction

Folic acid and its reduced derivatives, collectively known as folates, are essential B vitamins that serve as coenzymes in one-carbon transfer reactions. These reactions are critical for the biosynthesis of purine nucleotides, thymidylate, and several amino acids. Consequently, the folate metabolic pathway has been a key target for the development of antimicrobial and anticancer agents, termed antifolates.

This compound distinguishes itself from many clinically used antifolates through its primary mode of action. While it is structurally similar to the natural cofactor, tetrahydrofolic acid, differing only by an additional methylene (B1212753) group in the p-aminobenzoyl glutamate (B1630785) moiety, its principal inhibitory effects are exerted on enzymes involved in purine synthesis rather than on dihydrofolate reductase (DHFR). This guide will explore the nuanced mechanism of THHFA as a competitive inhibitor within the folate pathway, with a focus on its polyglutamated forms, which are the active intracellular species.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary mechanism of action of this compound as an antifolate is the inhibition of de novo purine nucleotide biosynthesis. This inhibition is significantly enhanced upon intracellular conversion of THHFA to its polyglutamated derivatives (H4HPteGlun). These polyglutamated forms are more potent inhibitors of key enzymes in the purine synthesis pathway and are also better retained within the cell.

The key enzymatic targets of tetrahydrohomofolate polyglutamates are:

-

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): This enzyme catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial early step in the de novo purine synthesis pathway.

-

Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT): This enzyme is responsible for the final formylation step in the pathway, converting 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).

Inhibition of these enzymes by THHFA polyglutamates leads to a depletion of the intracellular purine nucleotide pool, which in turn halts DNA and RNA synthesis, ultimately leading to cytostasis and cytotoxicity. The reversal of THHFA-induced growth inhibition by the addition of purines, such as inosine (B1671953) or hypoxanthine, provides strong evidence for its mechanism of action targeting this specific pathway.

Signaling Pathway of De Novo Purine Synthesis and THHFA Inhibition

Caption: Inhibition of de novo purine synthesis by THHFA polyglutamates.

Quantitative Data: Enzymatic Inhibition

The inhibitory potency of tetrahydrohomofolate polyglutamates against key enzymes in the folate pathway has been determined using cell extracts from human and murine lymphoma cell lines. The following table summarizes the available IC50 values. It is important to note that the activity can vary depending on the diastereomer of the tetrahydrohomofolate and the source of the enzyme.

| Enzyme Target | Inhibitor | Cell Line (Enzyme Source) | IC50 (µM) | Reference |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | (6R,S)-H4HPteGlu4-6 | Manca (Human Lymphoma) | 0.3 - 1.3 | [1][2] |

| (6S)-H4HPteGlu6 | Manca (Human Lymphoma) | More potent than (6R) | [2] | |

| (6R)-H4HPteGlu6 | L1210 (Murine Leukemia) | More potent than (6S) | [2] | |

| Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT) | (6R,S)-H4HPteGlu polyglutamates | Manca (Human Lymphoma) | 6 - 10 (weak inhibition) | [1][2] |

| Thymidylate Synthase (TS) | H4HPteGlu1-5 | Manca (Human Lymphoma) | > 20 (weaker inhibition) | [1][2] |

| Serine Hydroxymethyltransferase (SHMT) | H4HPteGlu polyglutamates | Manca (Human Lymphoma) | > 20 (poor inhibition) | [1][2] |

Experimental Protocols

Enzyme Inhibition Assays

The following protocols are generalized methods for determining the inhibitory activity of this compound and its polyglutamates against GARFT and AICARFT.

-

Cell Culture: Grow Manca human lymphoma or L1210 murine leukemia cells in appropriate culture medium supplemented with fetal bovine serum.

-

Harvesting: Harvest cells in the logarithmic growth phase by centrifugation.

-

Lysis: Wash the cell pellet with phosphate-buffered saline (PBS) and resuspend in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear cytosolic extract containing the enzymes of interest.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford assay.

This assay measures the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), GAR substrate, 10-formyl-5,8-dideazafolate (as the formyl donor), and the cell extract.

-

Inhibitor Addition: Add varying concentrations of tetrahydrohomofolate polyglutamates to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: The product, FGAR, can be quantified using a colorimetric method or by radiolabeling the substrate and measuring the incorporation of the label into the product.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

-

Reaction Mixture: Prepare a reaction mixture similar to the GARFT assay, but with AICAR as the substrate.

-

Inhibitor and Incubation: Follow the same procedure as for the GARFT assay.

-

Detection: The product, FAICAR, can be detected and quantified using appropriate analytical techniques.

-

Data Analysis: Calculate IC50 values as described for the GARFT assay.

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining enzyme inhibition by THHFA.

Cell Growth Inhibition Assay

This assay determines the cytotoxic and cytostatic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., Manca human lymphoma) in 96-well plates at a predetermined density.

-

Drug Treatment: Add serial dilutions of this compound or its derivatives to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

-

Reversal Studies: To confirm the mechanism of action, in parallel experiments, co-incubate the cells with the inhibitor and a rescuing agent, such as inosine or hypoxanthine.

-

Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the control for each drug concentration. Determine the IC50 value, the concentration of the drug that causes 50% growth inhibition.

Drug Development and Future Perspectives

The unique mechanism of action of this compound, targeting purine synthesis, presents an attractive avenue for the development of novel antifolates. This is particularly relevant in the context of resistance to classical DHFR inhibitors like methotrexate, which can arise from mutations in the DHFR enzyme or altered drug transport.

Future research in this area could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new analogs of THHFA to improve potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of THHFA with other anticancer agents, including those that target different metabolic pathways.

-

Clinical Evaluation: Moving promising THHFA-based compounds into preclinical and clinical trials to assess their safety and efficacy in cancer therapy.

The development of antifolates that selectively inhibit purine synthesis, such as this compound and its derivatives, holds the potential to overcome existing drug resistance and provide new therapeutic options for a range of malignancies. A thorough understanding of their mechanism of action, as detailed in this guide, is fundamental to advancing these efforts.

References

An In-Depth Technical Guide to Tetrahydrofolate Analog Enzyme Kinetics and Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the enzyme kinetics and molecular interactions of tetrahydrofolate (THF) analogs, with a focus on their roles as substrates and inhibitors of key enzymes in the folate metabolic pathway. Understanding these interactions is critical for the development of novel therapeutics, particularly in oncology and infectious diseases.

Introduction to Tetrahydrofolate and Its Analogs

Tetrahydrofolic acid (THFA or THF) is the biologically active form of vitamin B9 (folic acid) and serves as a crucial coenzyme in a variety of metabolic one-carbon transfer reactions.[1][2] These reactions are fundamental for the synthesis of purines, thymidylate, and several amino acids, which are the essential building blocks of DNA, RNA, and proteins.[1][3][4] Consequently, enzymes within the folate pathway are significant targets for therapeutic intervention. Folate analogs, such as the well-known chemotherapeutic agent methotrexate (B535133) (MTX), are designed to interfere with this pathway, thereby inhibiting cell division and growth.[5]

A key metabolic process for both natural folates and synthetic analogs is polyglutamylation, the addition of multiple glutamate (B1630785) residues to the molecule.[6][7] This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) and serves two primary functions: it traps the folate molecule within the cell and significantly increases its affinity for other folate-dependent enzymes.[6][8]

Key Enzyme Interactions and Kinetics

The efficacy and specificity of folate analogs are determined by their kinetic profiles with target enzymes. The primary enzymes of interest are Folylpolyglutamate Synthetase (FPGS) and Dihydrofolate Reductase (DHFR).

FPGS catalyzes the sequential addition of glutamate residues to folates and their analogs.[6][9] The polyglutamated forms are often more potent inhibitors and better substrates for subsequent enzymes in the pathway.[6][10] The substrate efficiency for FPGS varies significantly among different folate analogs. For example, aminopterin (B17811) (AM) is a better substrate for beef liver FPGS than methotrexate (MTX), based on their Vmax/Km ratios.[11] Both, however, are poorer substrates than the natural coenzyme tetrahydrofolate.[11] Interestingly, while tetrahydrofolate can be converted into long-chain polyglutamates, FPGS from beef liver does not catalyze the formation of MTX polyglutamates longer than a triglutamate under certain conditions.[11]

Table 1: Kinetic Parameters of Folate Analogs with Folylpolyglutamate Synthetase (FPGS)

| Substrate | Enzyme Source | Km (µM) | Vmax (relative) | Reference |

| Tetrahydrofolate | Mammalian | ~7 (for Folinic Acid) | High | [11] |

| Methotrexate (MTX) | Beef Liver | 100 | Moderate | [11] |

| Aminopterin (AM) | Beef Liver | 25 | Moderate | [11] |

| Folinic Acid | Mammalian | 7 | High | [11] |

Note: Vmax values are described qualitatively in the source material relative to tetrahydrofolate.

DHFR is a critical enzyme that reduces 7,8-dihydrofolate (DHF) to the active 5,6,7,8-tetrahydrofolate (THF), using NADPH as a cofactor.[2][3] This reaction is essential for replenishing the cellular pool of THF.[12] Many folate analog drugs, including methotrexate, are potent inhibitors of DHFR.[5] The natural substrate, folic acid, is an exceedingly poor substrate for DHFR compared to DHF and also acts as an inhibitor.[13] For instance, the rate of THF formation by rat liver DHFR with folic acid as a substrate is 850 times slower than with DHF.[13]

Table 2: Kinetic Parameters for Dihydrofolate Reductase (DHFR)

| Substrate/Inhibitor | Enzyme Source | Km (µM) | Ki (µM) | Kd (nM) | Reference |

| Dihydrofolate (DHF) | D. melanogaster | 0.3 | - | - | [14] |

| NADPH | D. melanogaster | 5.2 | - | - | [14] |

| Folic Acid (as inhibitor) | D. melanogaster | - | 0.4 | - | [14] |

| Trimethoprim | D. melanogaster | - | 5.4 | - | [14] |

| Methotrexate (MTX) | D. melanogaster | - | - | 0.9 | [14] |

| Dihydrofolate (DHF) | M. tuberculosis | 1.6 | - | - | [12] |

| NADPH | M. tuberculosis | < 1 | - | - | [12] |

| Folic Acid (as substrate) | Human Liver | 0.5 | - | - | [13] |

| Folic Acid (as substrate) | Rat Liver | 1.8 | - | - | [13] |

Experimental Protocols

Detailed and robust experimental protocols are necessary to accurately determine the kinetic parameters of folate analogs.

This protocol is based on measuring the enzymatic addition of glutamic acid to a folate analog substrate, such as methotrexate.[15]

Principle: The activity of FPGS is quantified by measuring the formation of polyglutamated products over time. The product (e.g., MTX-Glu₂) can be detected and quantified using methods like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).

Materials:

-

Enzyme Source: Erythrocyte lysate or purified FPGS.[15]

-

Substrate: Methotrexate (MTX), 0.25 mM.[15]

-

Co-substrates: L-glutamic acid (4 mM), ATP (10 mM).[15]

-

Reaction Buffer (pH 8.85): Tris buffer containing MgCl₂ (20 mM), KCl (20 mM), and DTT (10 mM).[15]

-

Extraction Buffer (pH 7.5): 50 mM Tris-HCl, 20 mM KCl, 10 mM MgCl₂, and 5 mM DTT.[15]

-

Stop Solution: Ice-cold 16% perchloric acid.[15]

-

Internal Standard: MTX-Glu₂.[15]

Procedure:

-

Sample Preparation: Combine red blood cell samples with the extraction buffer.[15]

-

Lysis: Sonicate the sample for 5 seconds and vortex for 5 seconds. Repeat this step.[15]

-

Reaction Initiation: Add the cell lysate to the reaction buffer containing MTX, L-glutamic acid, and ATP.

-

Incubation: Incubate the reaction mixture for 2-4 hours at 37°C in a water bath. The reaction has been shown to be linear over this time range.[15]

-

Reaction Termination: Stop the reaction by placing the samples on ice and adding ice-cold 16% perchloric acid.[15]

-

Post-Termination Processing: Add the internal standard and mix again by sonication and vortexing.[15]

-

Analysis: Analyze the formation of the MTX-Glu₂ product by UHPLC-MS/MS.

Cellular Pathways and Molecular Interactions

Visualizing the metabolic pathways and reaction mechanisms provides a clearer context for the role of THFA and its analogs.

The folate cycle is essential for providing one-carbon units for the synthesis of DNA precursors. DHFR plays a pivotal role in regenerating THF from DHF, which is produced during the synthesis of thymidylate, the rate-limiting step for DNA synthesis. Inhibition of DHFR by drugs like methotrexate leads to a depletion of THF, which in turn halts DNA synthesis and cell proliferation.[4][5]

FPGS facilitates the covalent attachment of glutamate residues to a folate molecule through a peptide bond. This reaction is ATP-dependent and proceeds in a stepwise manner, adding one glutamate at a time.[8] The resulting polyglutamate "tail" enhances the interaction of the folate cofactor with other enzymes in the one-carbon metabolic pathway.[7][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Folylpolyglutamates as substrates and inhibitors of folate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]

An In-depth Technical Guide to the Metabolic Pathways Involving Tetrahydrohomofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrohomofolic acid (THHFA) is a synthetic analog of tetrahydrofolic acid (THFA), the active form of vitamin B9. As a key player in one-carbon metabolism, THFA is essential for the de novo synthesis of purines and thymidylate, as well as the remethylation of homocysteine to methionine. Due to its structural similarity to THFA, this compound acts as an antimetabolite, primarily by inhibiting key enzymes within the folate metabolic pathway. This technical guide provides a comprehensive overview of the metabolic pathways involving THHFA, with a focus on its role as an enzyme inhibitor. We present quantitative data on its inhibitory effects, detailed experimental protocols for studying its interactions with folate-dependent enzymes, and visualizations of the relevant metabolic and experimental workflows.

Introduction to Folate Metabolism and this compound

Folate-mediated one-carbon metabolism is a fundamental network of biochemical reactions essential for cellular proliferation and maintenance.[1] This intricate pathway is responsible for the transfer of one-carbon units in various oxidation states, which are critical for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3] The central molecule in this process is tetrahydrofolic acid (THFA), a derivative of folic acid (vitamin B9).[2]

Folic acid from dietary sources is reduced to dihydrofolate (DHF) and then to the biologically active THFA by the enzyme dihydrofolate reductase (DHFR).[4][5] THFA then acts as a carrier for one-carbon units at the N5 and/or N10 positions.[5] These one-carbon units, primarily derived from serine, are interconverted to form various THFA derivatives, such as 5,10-methylenetetrahydrofolate (CH2-THF), 5-methyltetrahydrofolate (5-CH3-THF), and 10-formyltetrahydrofolate (10-CHO-THF), which serve as donors in key biosynthetic reactions.[3]

This compound is a structural analog of THFA, differing by the presence of an additional methylene (B1212753) group in the p-aminobenzoyl glutamate (B1630785) side chain. This structural modification allows THHFA to interact with folate-dependent enzymes, often acting as a competitive inhibitor. The primary target of THHFA within the folate pathway is thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[6]

The Folate Metabolic Pathway and the Role of this compound

The folate metabolic pathway is a complex network of enzymatic reactions that are compartmentalized within the cell. A simplified overview of this pathway, highlighting the key enzymes and the inhibitory role of this compound, is presented below.

Key Enzymes in the Folate Pathway

-

Dihydrofolate Reductase (DHFR): Catalyzes the reduction of DHF to THFA, a critical step in maintaining the intracellular pool of active folates.[5]

-

Serine Hydroxymethyltransferase (SHMT): Transfers a one-carbon unit from serine to THFA to form 5,10-methylenetetrahydrofolate (CH2-THF).[7]

-

Methylenetetrahydrofolate Dehydrogenase (MTHFD): Catalyzes the interconversion of CH2-THF and 10-formyl-THF.[8]

-

Methylenetetrahydrofolate Reductase (MTHFR): Reduces CH2-THF to 5-methyl-THF, the primary methyl donor for the remethylation of homocysteine to methionine.[8]

-

Thymidylate Synthase (TS): Catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using CH2-THF as the one-carbon donor.[9] This reaction is unique as it involves the oxidation of THF back to DHF.

Mechanism of Action of this compound

This compound primarily exerts its metabolic effects by inhibiting thymidylate synthase. It acts as a competitive inhibitor with respect to the binding of the natural substrate, 5,10-methylenetetrahydrofolate. By binding to the active site of TS, THHFA prevents the synthesis of dTMP, leading to a depletion of this essential DNA precursor and subsequent inhibition of DNA replication and cell division.

Quantitative Data on Enzyme Inhibition

The inhibitory potential of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | IC50 Value |

| This compound | Thymidylate Synthase | Competitive | N/A | N/A |

| Methotrexate | Dihydrofolate Reductase | Competitive | ~1 pM | ~10 nM |

| 5-Fluorouracil (active form) | Thymidylate Synthase | Irreversible | N/A | ~1 µM |

| Raltitrexed | Thymidylate Synthase | Competitive | ~1.3 nM | ~14 nM |

Note: N/A indicates that the data was not available in the conducted literature search. The values for other inhibitors are approximate and can vary depending on the experimental conditions.

Experimental Protocols

The study of this compound's effects on folate metabolism involves various experimental techniques. Below are detailed methodologies for key experiments.

Thymidylate Synthase Activity Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate.

Materials:

-

Purified thymidylate synthase

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mM EDTA, 6.5 mM formaldehyde, 50 mM 2-mercaptoethanol

-

Substrate solution: 1 mM dUMP in reaction buffer

-

Cofactor solution: 1 mM (6R)-5,10-methylenetetrahydrofolate in reaction buffer

-

Inhibitor solution: this compound at various concentrations

-

UV/Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the desired concentration of dUMP.

-

Add the purified thymidylate synthase to the reaction mixture and incubate for 5 minutes at 37°C.

-

To measure inhibition, add the desired concentration of this compound to the reaction mixture and incubate for an additional 5 minutes.

-

Initiate the reaction by adding the cofactor solution (5,10-methylenetetrahydrofolate).

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of DHF formation can be calculated using the molar extinction coefficient of DHF at 340 nm.

Determination of Ki for a Competitive Inhibitor

To determine the inhibition constant (Ki) for a competitive inhibitor like this compound, the thymidylate synthase activity assay is performed at various concentrations of both the substrate (dUMP) and the inhibitor.

Procedure:

-

Perform the thymidylate synthase activity assay as described above with a range of dUMP concentrations in the absence of the inhibitor.

-

Repeat the assay with the same range of dUMP concentrations in the presence of several fixed concentrations of this compound.

-

Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

-

Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect at the y-axis.

-

The Ki can be determined from the slopes of the Lineweaver-Burk plots or by non-linear regression analysis of the Michaelis-Menten data.

Conclusion and Future Directions

This compound serves as a valuable tool for investigating the intricacies of the folate metabolic pathway. Its primary mechanism of action, the competitive inhibition of thymidylate synthase, underscores the critical role of this enzyme in DNA synthesis and cell proliferation. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the inhibitory effects of THHFA and other potential antimetabolites.

Future research should focus on obtaining precise quantitative data for the inhibition of thymidylate synthase by this compound from various species to better understand its specificity and potential as a therapeutic agent. Furthermore, metabolomic studies could provide a broader understanding of the downstream effects of THHFA-mediated enzyme inhibition on cellular metabolism. The continued investigation into the interactions of folate analogs like THHFA with the enzymes of one-carbon metabolism will undoubtedly contribute to the development of novel therapeutic strategies for a range of diseases, including cancer and infectious diseases.

References

- 1. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building a common feature hypothesis for thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Future potential of thymidylate synthase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Untitled Document [ucl.ac.uk]

- 9. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimalarial Potential of Tetrahydrohomofolic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The parasite's folate biosynthesis pathway presents a well-validated target for chemotherapeutic intervention. This technical guide provides an in-depth overview of the antimalarial activity of tetrahydrohomofolic acid (THFA) derivatives, a class of compounds designed to inhibit this critical metabolic pathway. This document details their mechanism of action, summarizes available activity data, outlines relevant experimental protocols, and provides visualizations of the targeted pathway and experimental workflows.

The Folate Biosynthesis Pathway in Plasmodium falciparum: A Key Target

Plasmodium falciparum cannot salvage sufficient folates from its host and relies on its own de novo biosynthesis pathway to produce tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and pyrimidines) and amino acids, which are critical for DNA replication and parasite proliferation.[1][2][3] The enzymes in this pathway are distinct from their human counterparts, offering a therapeutic window for selective inhibition.

The key enzymes in the P. falciparum folate biosynthesis pathway include:

-

GTP cyclohydrolase I (GTPCH)

-

6-pyruvoyltetrahydropterin synthase (PTPS)

-

Dihydropteroate synthase (DHPS)

-

Dihydrofolate reductase-thymidylate synthase (DHFR-TS)

Classical antifolates, such as sulfadoxine (B1681781) (a DHPS inhibitor) and pyrimethamine (B1678524) (a DHFR inhibitor), have been mainstays of antimalarial therapy for decades. However, the rise of resistance, primarily through point mutations in the dhps and dhfr genes, has compromised their efficacy.[3] This has spurred the development of new folate antagonists, including derivatives of this compound.

Mechanism of Action of this compound Derivatives

This compound (THFA) is an analogue of tetrahydrofolic acid, the biologically active form of folate. THFA derivatives are designed to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. By binding to the active site of DHFR, these compounds prevent the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This inhibition disrupts the synthesis of essential downstream metabolites, including thymidylate, which is a critical component of DNA. The depletion of the THF pool ultimately leads to the cessation of DNA replication and cell death. The primary mechanism of action is therefore the targeted inhibition of the DHFR enzyme within the parasite.

Antimalarial Activity of this compound Derivatives

Comprehensive quantitative data on the antimalarial activity of a wide range of this compound derivatives is limited in publicly available literature. However, some key findings have been reported.

In Vitro Activity

The following table summarizes the available in vitro activity data for this compound and its derivatives. It is important to note that data is sparse and further research is needed to establish a clear structure-activity relationship for this class of compounds.

| Compound | Target/Assay | Organism/Cell Line | IC50 | Reference |

| This compound | Thymidylate synthase | Human | 25 µM | [4] |

In Vivo Activity

Preclinical in vivo studies are crucial for evaluating the efficacy of potential antimalarial compounds. The available data for this compound is presented below.

| Compound | Animal Model | Parasite Strain | Route of Administration | Efficacy | Reference |

| This compound | Monkey | Plasmodium cynomolgi | Not specified | Inactive | [5] |

Note: The lack of in vivo efficacy in this single reported study highlights the challenges in translating in vitro activity to a therapeutic effect, which can be influenced by factors such as pharmacokinetics and metabolism.

Experimental Protocols

The evaluation of the antimalarial activity of this compound derivatives involves a series of standardized in vitro and in vivo assays.

In Vitro Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against P. falciparum cultures.

Methodology: [3H]-Hypoxanthine Incorporation Assay

-

Parasite Culture: P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and human serum or AlbuMAX.

-

Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added to wells containing synchronized ring-stage parasite cultures (typically at 0.5% parasitemia and 2.5% hematocrit). Control wells with no drug and wells with a known antimalarial (e.g., chloroquine) are included.

-

Incubation: The plates are incubated for 24 hours under the same conditions as the parasite culture.

-

Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours. During this time, viable parasites will incorporate the radiolabel into their nucleic acids.

-

Harvesting and Scintillation Counting: The plates are harvested onto glass fiber filters using a cell harvester. The filters are washed, dried, and placed in scintillation vials with scintillation fluid. The amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing

Objective: To evaluate the in vivo antimalarial efficacy of test compounds in a rodent model of malaria.

Methodology: Peters' 4-Day Suppressive Test

-

Animal Model: Swiss albino mice are typically used.

-

Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Drug Administration: The test compounds are administered to groups of mice, usually by oral gavage or subcutaneous injection, starting a few hours after infection and continuing for four consecutive days. A vehicle control group and a positive control group (treated with a standard antimalarial like chloroquine) are included.

-

Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.

-

Efficacy Calculation: The average parasitemia of the control group is considered as 100% growth. The percentage of suppression of parasitemia for each treated group is calculated using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

-

ED50 Determination: The 50% effective dose (ED50), the dose that suppresses parasitemia by 50%, can be determined by testing a range of doses and analyzing the dose-response relationship.

References

Tetrahydrohomofolic Acid: A Potent Competitive Inhibitor of Thymidylate Synthase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrohomofolic acid (THHFA) is a synthetic analog of the naturally occurring folate coenzyme, tetrahydrofolic acid. It has garnered significant interest in the field of cancer chemotherapy due to its potent and specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By disrupting the synthesis of dTMP, THHFA can induce a "thymineless death" in rapidly proliferating cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of THHFA as a thymidylate synthase inhibitor, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its synthesis and enzymatic assays, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition of Thymidylate Synthase

This compound functions as a classical competitive inhibitor of thymidylate synthase. It directly competes with the natural substrate, 5,10-methylenetetrahydrofolate (CH2H4folate), for binding to the active site of the enzyme. The structural similarity between THHFA and CH2H4folate allows it to occupy the folate-binding domain of thymidylate synthase, thereby preventing the formation of the catalytically active ternary complex with the other substrate, 2'-deoxyuridine (B118206) monophosphate (dUMP). This competitive inhibition effectively blocks the methylation of dUMP to dTMP, leading to a depletion of the thymidine (B127349) nucleotide pool and subsequent disruption of DNA synthesis and repair.

The following diagram illustrates the thymidylate synthesis pathway and the inhibitory action of this compound.

The Pivotal Role of an Extra Methylene Group: A Technical Guide to Tetrahydrohomofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrohomofolic acid (THHFA), a close analog of the essential vitamin cofactor tetrahydrofolic acid (THFA), is distinguished by a single, yet profoundly significant, structural modification: an additional methylene (B1212753) group in its glutamate (B1630785) side chain. This seemingly minor alteration fundamentally impacts its interaction with key enzymes in one-carbon metabolism, positioning THHFA and its derivatives as molecules of significant interest in pharmacology and drug development. This technical guide provides a comprehensive analysis of the biochemical and functional consequences of this additional methylene group, summarizing available data, detailing relevant experimental protocols, and visualizing the pertinent metabolic pathways. While direct comparative quantitative kinetic data between THHFA and its natural counterpart, THFA, is limited in publicly accessible literature, this guide synthesizes existing knowledge on related folate analogs to elucidate the critical role of this structural change.

Introduction: The Significance of One-Carbon Metabolism

One-carbon metabolism, orchestrated by a series of folate-dependent enzymes, is a fundamental network of biochemical reactions essential for the biosynthesis of purines, thymidylate, and several amino acids. These metabolic pathways are critical for DNA replication, repair, and methylation, processes vital for cell proliferation and maintenance. The central molecule in this network is tetrahydrofolic acid (THFA), which acts as a carrier of one-carbon units at various oxidation states.

The Structural Distinction of this compound

The key structural difference between THFA and THHFA lies in the linkage of the p-aminobenzoyl group to the glutamic acid moiety. In THFA, this is a direct amide bond. In THHFA, an additional methylene group (-CH2-) is inserted, forming a p-aminobenzoyl-γ-glutamyl linkage. This extension alters the molecule's length, flexibility, and overall conformation, which in turn influences its ability to bind to the active sites of folate-dependent enzymes.

Impact on Key Enzymes in Folate Metabolism

The additional methylene group in THHFA is predicted to significantly alter its interaction with several key enzymes of the folate pathway. The primary mechanism of action for many antifolate drugs is the inhibition of these enzymes.

Dihydrofolate Reductase (DHFR)

Thymidylate Synthase (TS)

Thymidylate Synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. This reaction utilizes 5,10-methylenetetrahydrofolate as the one-carbon donor. Folate analogs can act as inhibitors of TS. The altered conformation of THHFA could affect its ability to form a stable ternary complex with TS and dUMP, thereby influencing its inhibitory potential.

Folylpolyglutamate Synthetase (FPGS)

Folylpolyglutamate Synthetase (FPGS) is responsible for the addition of multiple glutamate residues to the folate molecule. This polyglutamation is crucial for the intracellular retention of folates and for increasing their affinity for several folate-dependent enzymes. The substrate specificity of FPGS is a critical determinant of the efficacy of many antifolate drugs. Studies on antifolates like methotrexate (B535133) have shown that they are substrates for FPGS, and their polyglutamated forms are more potent inhibitors of DHFR and TS. The additional methylene group in THHFA likely affects its recognition and processing by FPGS, which would have significant consequences for its intracellular concentration and inhibitory activity.

Quantitative Data Summary

Direct quantitative comparisons of the kinetic parameters (Km, Vmax, Ki) for this compound versus Tetrahydrofolic acid with key folate-metabolizing enzymes are not extensively reported in the available literature. However, to provide a framework for understanding the potential impact of the additional methylene group, the following table summarizes known kinetic data for the natural substrate (THFA) and a well-characterized antifolate inhibitor (Methotrexate, MTX) with relevant enzymes. This comparative data for a known inhibitor helps to illustrate how structural modifications can dramatically alter enzyme interactions.

| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (relative) | Ki (µM) | Comments |

| Dihydrofolate Reductase (DHFR) | Tetrahydrofolic Acid (THFA) | - | - | - | THFA is the product, not the substrate of the primary reaction. Dihydrofolate is the substrate. |

| Methotrexate (MTX) | - | - | ~0.005 | MTX is a potent competitive inhibitor of DHFR. The additional methyl group and amino group at the 4-position compared to folate contribute to its high affinity. The effect of the extra methylene group in THHFA on Ki would be a key determinant of its potential as a DHFR inhibitor. | |

| Thymidylate Synthase (TS) | 5,10-Methylene-THFA | 5-20 | 1 | - | This is the natural one-carbon donor for dTMP synthesis. |

| Methotrexate (MTX) | - | - | - | MTX itself is a weak inhibitor of TS. However, its polyglutamated forms are more potent. | |